5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one
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Overview
Description
5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrol-2-one core substituted with a 4-chloroanilino group and a hydroxymethyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one typically involves the reaction of 4-chloroaniline with a suitable pyrrol-2-one precursor. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Various substituted pyrrol-2-one derivatives
Scientific Research Applications
5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 5-(4-Chloroanilino)-4-(hydroxymethyl)-2H-pyrrol-2-one.
2H-Pyrrol-2-one: The core structure of the compound, which can be substituted with various functional groups.
Hydroxymethylpyrrol-2-one: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloroanilino group enhances its reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61610-41-1 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-(4-chlorophenyl)imino-4-(hydroxymethyl)pyrrol-2-one |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-1-3-9(4-2-8)13-11-7(6-15)5-10(16)14-11/h1-5,15H,6H2,(H,13,14,16) |
InChI Key |
QZRHXSIYDGQQIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC(=O)N2)CO)Cl |
Origin of Product |
United States |
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